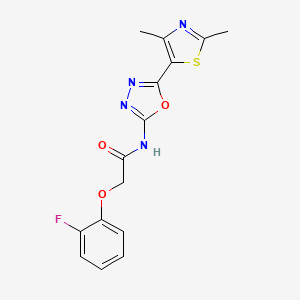![molecular formula C24H19FN4O2S B2562134 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-00-1](/img/structure/B2562134.png)
5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of compounds known as 1,2,4-triazoloquinazolines . These compounds are characterized by a quinazoline core structure, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a diazine ring . The molecule also contains a 1,2,4-triazole ring, which is a type of azole ring that contains three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . Another method involves one-pot reactions between carboxylic hydrazides and 2-isothiocyanatobenzonitrile, which yield pharmacologically relevant 1,2,4-triazolo[1,5-c]quinazoline-5(6H)-thiones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a quinazoline core structure . The molecule also contains a fluorobenzylthio group, two methoxy groups, and a phenyl group .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives, including the one , have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new cancer therapies .
Anti-Inflammatory Activity
These compounds also show anti-inflammatory effects . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma .
Anti-Bacterial Activity
Quinazoline derivatives have been found to have anti-bacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .
Analgesic Activity
These compounds can also act as analgesics . They can relieve pain, making them potentially useful in the management of conditions such as chronic pain .
Anti-Viral Activity
Some quinazoline derivatives have shown anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Anti-Oxidant Activity
Quinazoline derivatives can also act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases .
Anti-Diabetic Activity
Quinazoline derivatives can also have anti-diabetic effects . They can help regulate blood sugar levels, making them potentially useful in the management of diabetes .
Direcciones Futuras
Compounds containing the 1,2,4-triazole ring, such as the one , are considered important pharmacophores due to their multidirectional biological activity . There is ongoing research into the development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . This suggests that there is significant potential for future research and development involving this compound and related structures .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and have a good affinity to adenosine and benzodiazepine receptors .
Mode of Action
It is known that triazole compounds interact with their targets due to their ability to form hydrogen bonds and their high dipole moments .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that triazole compounds can exhibit a range of biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVCQAEXBTLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


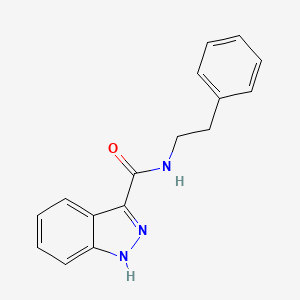
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)
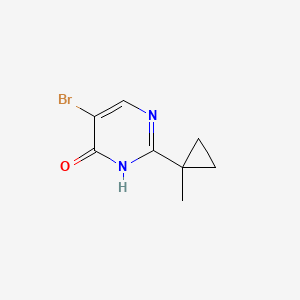
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
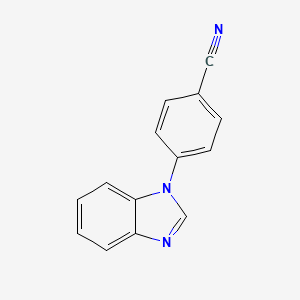

![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)
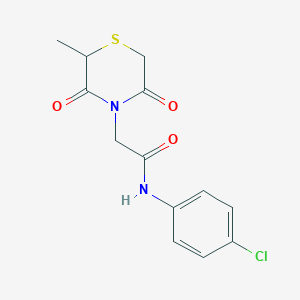

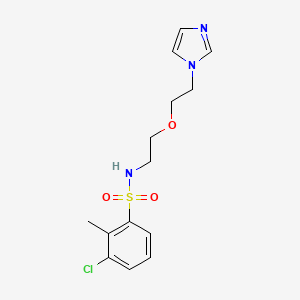
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)
